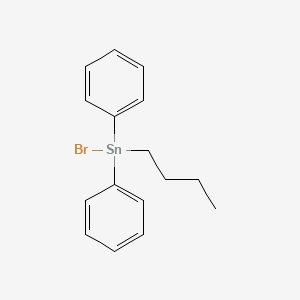

Bromo-butyl-diphenyl-stannane

説明

特性

CAS番号 |

73149-64-1 |

|---|---|

分子式 |

C16H19BrSn |

分子量 |

409.9 g/mol |

IUPAC名 |

bromo-butyl-diphenylstannane |

InChI |

InChI=1S/2C6H5.C4H9.BrH.Sn/c2*1-2-4-6-5-3-1;1-3-4-2;;/h2*1-5H;1,3-4H2,2H3;1H;/q;;;;+1/p-1 |

InChIキー |

RWCCXGMCPXEKNT-UHFFFAOYSA-M |

正規SMILES |

CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)Br |

製品の起源 |

United States |

Reactivity and Reaction Mechanisms of Bromo Butyl Diphenyl Stannane

Carbon-Tin Bond Cleavage Reactions

The cleavage of the carbon-tin (C-Sn) bond is a fundamental reaction of organotin compounds, including bromo-butyl-diphenyl-stannane. gelest.com This process can be initiated by various reagents and conditions, leading to the formation of new chemical bonds at the carbon atom previously attached to tin. The reactivity of the C-Sn bond is influenced by the nature of the organic groups attached to the tin atom and the reaction conditions. gelest.com

Electrophilic Cleavage of Sn-C Bonds

Electrophilic cleavage is a common pathway for the scission of C-Sn bonds. In this type of reaction, an electrophile (E+) attacks the carbon atom of the C-Sn bond, leading to the formation of a new carbon-electrophile (C-E) bond and a triorganotin cation. The general mechanism can be represented as:

R4Sn + E-N → R-E + R3SnN

Where R represents an organic group, E-N is the electrophilic reagent, and R3SnN is the resulting triorganotin species. scielo.br The rate and selectivity of this reaction are dependent on several factors, including the nature of the electrophile and the solvent. scielo.br

Research has shown that the cleavage of aryl, allyl, or vinyl groups from tin occurs more readily than that of alkyl groups. gelest.com Furthermore, lower alkyl groups are cleaved more easily than higher alkyl groups. gelest.com In the context of bromo-butyl-diphenyl-stannane, the phenyl groups would be more susceptible to electrophilic cleavage than the butyl group.

The mechanism of electrophilic cleavage can be influenced by the solvent. In non-nucleophilic solvents, the reaction may proceed through a four-centered transition state, leading to retention of configuration at the carbon atom. scielo.br In contrast, reactions in nucleophilic solvents can proceed with inversion of configuration at the carbon. scielo.br The presence of a nucleophilic solvent can assist in the departure of the leaving group and stabilize the resulting organotin cation. scielo.br

Table 1: Factors Influencing Electrophilic Cleavage of Sn-C Bonds

| Factor | Influence on Reactivity |

| Nature of Organic Group | Aryl, allyl, vinyl > alkyl. Lower alkyl > higher alkyl. gelest.com |

| Electrophile Strength | Stronger electrophiles lead to faster cleavage. |

| Solvent Polarity | Polar solvents can facilitate cleavage by stabilizing charged intermediates. |

| Nucleophilicity of Solvent | Nucleophilic solvents can assist in the reaction, often leading to inversion of stereochemistry. scielo.br |

Nucleophilic Assistance in Sn-C Bond Cleavage Processes

Nucleophilic assistance plays a crucial role in many Sn-C bond cleavage reactions. scielo.br The tin atom in organotin compounds like bromo-butyl-diphenyl-stannane has vacant 5d orbitals, allowing it to expand its coordination number beyond four. gelest.com Nucleophiles can coordinate to the tin atom, forming a five- or six-coordinate intermediate. This coordination increases the electron density at the tin atom, which in turn weakens the C-Sn bonds and makes them more susceptible to cleavage by an electrophile. scielo.br

In nucleophilic solvents such as methanol, the solvent molecule can act as a nucleophile, coordinating to the tin atom prior to the electrophilic attack. scielo.br This pre-coordination facilitates the subsequent cleavage of a C-Sn bond. The reaction is often first order in the organotin compound, the electrophile, and the nucleophilic solvent. scielo.br

The general scheme for nucleophilic assistance can be described as follows:

R4Sn + Nu → [R4Sn-Nu]- [R4Sn-Nu]- + E+ → R-E + R3Sn + Nu

Where Nu is the nucleophile and E+ is the electrophile. This assistance is particularly important for the cleavage of less reactive C-Sn bonds.

Stereochemical Aspects of Sn-C Bond Cleavage

The stereochemistry of Sn-C bond cleavage is a key aspect in understanding the reaction mechanism. The outcome, either retention or inversion of configuration at the carbon atom, depends significantly on the reaction conditions, particularly the nature of the solvent and the electrophile. scielo.br

Generally, electrophilic cleavage reactions at an olefinic carbon atom proceed with retention of configuration. wiley.com This is often explained by a transition state where the electrophile interacts with the π-system of the double bond on the same side as the tin atom. wiley.com Studies on the iododestannylation of vinyltin (B8441512) compounds have consistently shown retention of the vinyl group's configuration. wiley.com Similarly, acid-catalyzed cleavage of β-trimethylstannylstyrenes also proceeds with retention of configuration. researchgate.net

However, in the presence of a nucleophilic solvent, inversion of configuration at the carbon atom can be observed. scielo.br This is attributed to the initial coordination of the nucleophile to the tin atom, which leads to a different transition state geometry where the electrophile attacks from the side opposite to the tin atom. scielo.br For instance, the mercurideboronation of certain organotin compounds in a nucleophilic solvent like THF occurs with inversion of configuration. scielo.br

Table 2: Stereochemical Outcomes of Sn-C Bond Cleavage

| Reaction Conditions | Stereochemical Outcome at Carbon | Reference |

| Electrophilic cleavage of vinyltin compounds | Retention of configuration | wiley.comresearchgate.net |

| Cleavage in non-nucleophilic solvents (cyclic transition state) | Retention of configuration | scielo.br |

| Cleavage in nucleophilic solvents (e.g., methanol) | Inversion of configuration | scielo.br |

Photo-Induced Electron Transfer Reactions Involving Sn-C Bond Scission

Photo-induced electron transfer (PET) reactions offer another pathway for the cleavage of C-Sn bonds. In these reactions, an electron is transferred from the organotin compound (the electron donor) to a photoexcited electron acceptor. oup.com This process generates a radical cation of the organotin compound, which can then undergo fragmentation. iupac.org

Interestingly, in PET reactions of certain organotin compounds, the Sn-C bond is cleaved preferentially over other bonds like Sn-Si or Sn-Sn. oup.com For example, the photoalkylation of tetracyanobenzene with (n-Bu)3SnSiMe3 results in the cleavage of the Sn-C bond. oup.com This observation is significant as it provides a method for the generation of carbon radicals from organostannanes. researchgate.net

Halogen Lability and Exchange Reactions

The bromine atom in bromo-butyl-diphenyl-stannane is a labile group, meaning it can be readily replaced by other atoms or groups. gelest.com This lability is a key feature of organotin halides and allows for a wide range of synthetic transformations.

Replacement of Halide with Nucleophiles (e.g., Hydroxyl, Carboxylates, Thiolates)

The tin-halogen bond in organotin halides is susceptible to nucleophilic attack. This allows for the facile replacement of the halide with various nucleophiles, leading to the formation of new organotin derivatives. gelest.com For example, in aqueous solutions, the bromide in bromo-butyl-diphenyl-stannane can be replaced by a hydroxyl group. gelest.com

Similarly, reaction with carboxylates or thiolates can lead to the formation of the corresponding organotin carboxylates or thiolates. gelest.com These substitution reactions are typically bimolecular nucleophilic substitution (SN2) reactions at the tin center. The reactivity of the organotin halide towards nucleophiles is influenced by the steric bulk of the organic groups attached to the tin atom.

The general reaction can be represented as:

R3Sn-Br + Nu- → R3Sn-Nu + Br-

Where R represents the butyl and phenyl groups, and Nu- is the incoming nucleophile.

Table 3: Common Nucleophilic Substitution Reactions at the Tin Center

| Nucleophile | Product |

| Hydroxide (OH-) | Organotin hydroxide |

| Carboxylate (R'COO-) | Organotin carboxylate |

| Thiolate (R'S-) | Organotin thiolate |

Halogen Exchange Reactions in Triorganotin Halides

Triorganotin halides, such as Bromo-butyl-diphenyl-stannane, are known to undergo halogen exchange reactions. This process involves the substitution of the bromide ligand with another halogen (e.g., chloride, iodide, or fluoride). These reactions are typically equilibrium processes that can be driven to completion by the choice of reagents and reaction conditions. gelest.comresearchgate.net

The mechanism for halogen exchange can occur through several pathways. One common method is a redistribution reaction, also known as the Kocheshkov comproportionation, where different organotin species exchange their substituents. wikipedia.org For instance, reacting a triorganotin bromide with a tin tetrachloride can lead to the formation of the corresponding triorganotin chloride. wikipedia.org Another pathway involves nucleophilic attack at the tin center by a halide ion, often facilitated by a suitable counter-ion or solvent. wikipedia.orgacs.org The reaction can also be viewed as an exchange between the organotin halide and another metal halide, where the thermodynamic stability of the resulting salts drives the reaction forward. researchgate.net In some cases, Lewis acids can catalyze the exchange process. gelest.com

Table 1: Representative Halogen Exchange Reaction

| Reactant | Reagent | Product | Description |

|---|---|---|---|

| Bromo-butyl-diphenyl-stannane | AgCl | Chloro-butyl-diphenyl-stannane | Precipitation of AgBr drives the equilibrium towards the formation of the chloro-analogue. |

| Bromo-butyl-diphenyl-stannane | NaI in Acetone (B3395972) | Iodo-butyl-diphenyl-stannane | The differential solubility of sodium halides in acetone (Finkelstein reaction principle) can favor product formation. |

Coordination Chemistry and Lewis Acidity of Triorganotin Bromides

The tin atom in triorganotin bromides is an effective Lewis acid, capable of accepting electron density from Lewis bases. gelest.comoup.com This acidity arises from the presence of low-lying, empty 5d orbitals on the tin atom and is enhanced by the electronegativity of the attached halogen atom. gelest.comoup.com This electronic characteristic is fundamental to the coordination chemistry of compounds like Bromo-butyl-diphenyl-stannane.

Formation of Hypercoordinated Stannanes with Electron Donors

A key feature of organotin chemistry is the ability of the tin(IV) center to expand its coordination number beyond the typical four, forming "hypercoordinated" or "hypervalent" species. wikipedia.orgmdpi.com When Bromo-butyl-diphenyl-stannane interacts with electron-donating molecules (Lewis bases) such as amines, pyridines, or ethers, it can form five- or six-coordinate adducts. wikipedia.orgscholaris.ca

In these hypercoordinated stannanes, the tin atom typically adopts a trigonal bipyramidal geometry for five-coordination or an octahedral geometry for six-coordination. scholaris.camdpi.com The formation of these complexes is a result of the donation of a lone pair of electrons from the donor atom (e.g., nitrogen or oxygen) into a vacant orbital of the Lewis acidic tin center. mdpi.comscholaris.ca This interaction can be described using a three-center four-electron (3c-4e) bonding model, which accounts for the bonding in many hypervalent molecules of the p-block elements. mdpi.comscholaris.ca These interactions can occur with external ligands or through intramolecular coordination if the organotin compound possesses a side chain with a donor group. mdpi.comacs.org

Influence of Ligands on Tin Coordination Number

The tendency of a triorganotin bromide to form hypercoordinated species is significantly influenced by the electronic and steric properties of the ligands attached to the tin atom—in this case, one butyl group, two phenyl groups, and a bromide atom. acs.orgresearchgate.net

Electronic Effects : The presence of the electronegative bromine atom increases the Lewis acidity of the tin center, making it more receptive to nucleophilic attack and coordination from electron donors. oup.comuu.nl Conversely, more electron-donating organic groups would decrease the Lewis acidity. The phenyl groups, being more electron-withdrawing than the alkyl butyl group, contribute to the tin's electrophilicity.

Steric Effects : The size of the organic substituents (R groups) and the incoming Lewis base plays a crucial role. acs.org Bulky groups can sterically hinder the approach of a donor molecule, making the formation of a hypercoordinated complex less favorable. While the butyl and phenyl groups of Bromo-butyl-diphenyl-stannane are sizeable, they generally permit the formation of five-coordinate complexes with appropriately sized donors.

Table 2: Influence of Ligand Properties on Tin Coordination

| Ligand Property | Effect on Tin Center | Tendency for Hypercoordination | Example Ligand |

|---|---|---|---|

| High Electronegativity (X in R₃SnX) | Increases Lewis acidity | Higher | -Br, -Cl, -OTf |

| Electron-Withdrawing (R in R₃SnX) | Increases Lewis acidity | Higher | Phenyl, Pentafluorophenyl |

| Large Steric Bulk (R in R₃SnX) | Hinders approach of donors | Lower | Tricyclohexyl |

| Intramolecular Donor Group | Facilitates coordination via chelate effect | Higher | 2-(dimethylaminomethyl)phenyl |

Reactivity in Radical Chemistry

Organotin halides like Bromo-butyl-diphenyl-stannane are important precursors for reagents used in radical chemistry. numberanalytics.com While the halide itself is not directly the reactive species in these transformations, it is readily converted into the corresponding organotin hydride (e.g., Butyl-diphenyl-stannane) by reduction with agents like lithium aluminum hydride or sodium borohydride (B1222165). wikipedia.orgorganic-chemistry.orgnih.gov These organotin hydrides are highly effective sources of hydrogen atoms for radical chain reactions. organic-chemistry.org

Free Radical Reductions of Alkyl Halides

Organotin hydrides are widely used for the reductive dehalogenation of alkyl halides via a free-radical chain mechanism. organic-chemistry.orgacs.org The process involves three main stages: initiation, propagation, and termination.

Initiation : The reaction is typically initiated by a radical initiator (e.g., AIBN) or by heat/light, which generates a small number of stannyl (B1234572) radicals (BuPh₂Sn•) from the organotin hydride.

Propagation : This is a two-step cycle. First, the stannyl radical abstracts a halogen atom from the alkyl halide (R'–X) to produce an alkyl radical (R'•) and the organotin halide (BuPh₂SnX). Second, the newly formed alkyl radical abstracts a hydrogen atom from a molecule of the organotin hydride (BuPh₂SnH), yielding the reduced alkane (R'–H) and regenerating the stannyl radical (BuPh₂Sn•), which can then continue the chain. organic-chemistry.orgacs.org

Termination : The chain reaction is terminated by the combination of any two radical species.

This method is highly efficient for reducing primary, secondary, tertiary, and even aryl halides. organic-chemistry.orgorganic-chemistry.org

Table 3: Mechanism of Free Radical Reduction of Alkyl Halides

| Step | Reaction | Description |

|---|---|---|

| Initiation | BuPh₂SnH + Initiator → BuPh₂Sn• | Formation of the chain-carrying stannyl radical. |

| Propagation | BuPh₂Sn• + R'–X → BuPh₂SnX + R'• | Halogen abstraction from the substrate to form an alkyl radical. |

| R'• + BuPh₂SnH → R'–H + BuPh₂Sn• | Hydrogen abstraction by the alkyl radical to form the product and regenerate the stannyl radical. |

Radical Cyclizations Involving Organotin Reagents

A powerful application of organotin-mediated radical chemistry is in the formation of cyclic compounds. numberanalytics.comwikipedia.org Radical cyclization reactions use the same fundamental steps as radical reductions, but with a substrate that contains an unsaturated functional group (like an alkene or alkyne) positioned to react intramolecularly with the initially formed radical. wikipedia.orgiupac.org

The mechanism begins with the generation of an alkyl radical from a halo-alkene or halo-alkyne substrate via halogen abstraction by the stannyl radical. wiley.com Before this radical can be quenched by the organotin hydride, it attacks the internal double or triple bond in an intramolecular fashion. chemistryviews.org This cyclization step is typically very fast and highly regioselective, with a strong preference for "exo" cyclization to form stable five- and six-membered rings. wikipedia.org The resulting cyclized radical then abstracts a hydrogen atom from the organotin hydride to give the final product and propagate the radical chain. chemistryviews.org These reactions have become a cornerstone of modern organic synthesis for constructing complex cyclic and polycyclic systems. numberanalytics.com

Computational and Theoretical Investigations of Bromo Butyl Diphenyl Stannane

Reaction Mechanism Elucidation via Computational Modeling

Beyond static molecular properties, computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions. uobabylon.edu.iq For organotin compounds, which participate in a wide array of organic transformations, theoretical studies can map out entire reaction pathways, identify intermediates, and calculate energy barriers, providing a comprehensive understanding of the reaction dynamics. figshare.comlupinepublishers.com

Understanding a reaction mechanism requires the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. Computational chemistry allows for the precise location of these fleeting structures. rsdjournal.org

For instance, ab initio computational studies on the reactions of tin enolates with aldehydes have successfully characterized the transition state geometries. figshare.comresearchgate.net These studies revealed that the coordination environment of the tin atom is crucial; a non-coordinated tin enolate proceeds through a cyclic, sled-form transition state, whereas a highly coordinated enolate (e.g., complexed with a bromide anion) favors an acyclic transition state. figshare.com Such analyses are directly relevant to Bromo-butyl-diphenyl-stannane, where the tin center can coordinate with Lewis bases, influencing the geometry and energy of transition states in reactions such as nucleophilic substitution or Stille coupling. wikipedia.org By calculating the vibrational frequencies of a proposed structure, chemists can confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A complete understanding of a reaction mechanism involves not only identifying the species involved but also quantifying their relative energies. Computational modeling provides access to the key thermodynamic and kinetic parameters that govern a reaction. nih.gov

Calculations can determine the stabilization energy of organotin complexes, as shown in studies where complexation with a bromide anion stabilized tin compounds. figshare.com The reaction of highly coordinated tin enolates was found to be favored both kinetically (lower activation energy) and thermodynamically (more stable products). figshare.com Thermokinetic studies of organotin carboxylates have used computational methods to calculate important parameters that describe the reaction's progress. researchgate.net

The following table summarizes key energetic and thermodynamic parameters that can be obtained from computational studies of organotin reactions.

| Parameter | Symbol | Significance |

|---|---|---|

| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction; determines the reaction rate. |

| Enthalpy of Reaction | ΔH | The net change in heat content during a reaction (exothermic vs. endothermic). researchgate.net |

| Entropy of Reaction | ΔS | The change in the degree of disorder of the system during a reaction. researchgate.net |

| Gibbs Free Energy of Reaction | ΔG | Determines the spontaneity of a reaction under constant temperature and pressure. researchgate.net |

| Binding Free Energy | ΔGbind | Quantifies the strength of interaction between molecules, such as an organotin inhibitor and an enzyme. nih.gov |

By computing these values, researchers can construct a detailed potential energy surface for a reaction, predicting which products are likely to form and under what conditions. This predictive power is essential for designing new synthetic routes and understanding the role of organotin compounds as catalysts or intermediates. lupinepublishers.comresearchgate.net

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of Bromo-butyl-diphenyl-stannane can be understood at an atomic level. mostwiedzy.pl These simulations model the movement of atoms and molecules over time, providing crucial insights into conformational changes, solvent interactions, and the energy landscape of reaction pathways. By simulating the compound in various solvent environments, researchers can observe how the solvent shell organizes around the tin center and the phenyl and butyl groups, influencing the compound's stability and reactivity. mdpi.com

Advanced MD techniques, such as kinetically excited targeted MD (ketMD) and adiabatic biasing MD (ABMD), can be employed to explore conformational transitions between different states, for instance, from a stable ground state to a transition state for a substitution reaction. nih.gov These methods help in understanding the intricate dance of bond vibrations, rotations, and intermolecular interactions that govern the mechanistic pathways of reactions involving Bromo-butyl-diphenyl-stannane. The data generated from these simulations can reveal key residues or functional groups involved in stabilizing transition states, providing a dynamic picture that complements static quantum mechanics calculations. mdpi.com

| Simulation Parameter | Typical Value/Condition | Purpose in Studying Bromo-butyl-diphenyl-stannane |

| Force Field | COMPASS, AMBER, etc. | To accurately model the inter- and intramolecular forces. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | To simulate behavior in solution and study solvent effects. |

| Simulation Time | Nanoseconds to Microseconds | To capture relevant conformational changes and reaction events. |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | To simulate conditions of constant temperature, volume, or pressure. |

Prediction of Reactivity and Selectivity in Organotin Transformations

Computational chemistry provides indispensable tools for predicting the reactivity and selectivity of organotin compounds like Bromo-butyl-diphenyl-stannane in various chemical transformations. cecam.org Density Functional Theory (DFT) calculations are frequently used to map out potential energy surfaces for reactions, allowing for the identification of transition states and the calculation of activation barriers. nih.gov This information is critical for predicting whether a reaction will be kinetically favorable and for understanding the origins of chemo-, regio-, and stereoselectivity.

Modern computational approaches, including the integration of machine learning (ML) with quantum chemical methods, are advancing the capabilities for reaction discovery and optimization. cecam.org For Bromo-butyl-diphenyl-stannane, these models can predict the most likely sites of reaction under different conditions, for example, whether a reaction will occur at the tin center, the butyl group, or the phenyl rings. By comparing the activation energies for different competing pathways, a quantitative prediction of the major product can be achieved, guiding synthetic efforts and minimizing trial-and-error experimentation. rsc.org

Effects of Nucleophiles on Reaction Pathways

The reaction pathways of Bromo-butyl-diphenyl-stannane are highly dependent on the nature of the attacking nucleophile. Computational studies can elucidate how different nucleophiles influence the mechanism, for example, by favoring a bimolecular nucleophilic substitution (SN2) pathway or a single electron transfer (SET) mechanism. sciforum.net

Ab initio computational studies on related organotin systems have shown that the coordination of an anionic ligand (like a bromide ion) to the tin center can significantly enhance the nucleophilicity of the organotin reagent. researchgate.net In the case of Bromo-butyl-diphenyl-stannane, the presence of the bromo ligand already influences the electrophilicity of the tin atom. The interaction with an external nucleophile can lead to the formation of a five-coordinated intermediate, a key step in many substitution reactions. researchgate.net DFT calculations can model the potential energy surface for the approach of various nucleophiles (e.g., Ph3Sn-, Me3Sn-) and determine the favorability of different reaction channels, such as substitution or halogen-metal exchange (HME). conicet.gov.ar

| Nucleophile Type | Predicted Reaction Pathway with Organotins | Computational Method | Key Findings |

| Hard Nucleophiles | SN2-type substitution at tin | DFT, Ab initio | Favors backside attack, leading to inversion of configuration. |

| Soft/Radical Nucleophiles | Single Electron Transfer (SET, SRN1) | DFT with solvent models | Can be favored with specific substrates under photostimulation. conicet.gov.ar |

| Organometallic Reagents | Halogen-Metal Exchange (HME) | DFT | Calculation of thermodynamic driving force for the exchange. conicet.gov.ar |

Stereochemical Predictions from Computational Models

Computational models are increasingly adept at predicting the stereochemical outcome of chemical reactions. rsc.org For reactions involving chiral organotin compounds, or reactions that create a new stereocenter, computational analysis can provide a deep understanding of the factors controlling stereoselectivity.

In electrophilic substitution reactions of organotin compounds, the stereochemistry of the product often depends on the mechanism of the attack. For example, an SE2' mechanism, involving an anti-attack of the electrophile with a transfer of the reaction center, can explain observed stereochemical outcomes in similar systems. researchgate.net Computational models can calculate the transition state energies for both syn and anti pathways of electrophilic attack on a molecule like Bromo-butyl-diphenyl-stannane (if a prochiral center is present or created). By comparing these energies, the preferred stereochemical pathway can be predicted. Dispersion-corrected DFT calculations have also been crucial in understanding the stability of sterically crowded or chiral organotin species, where London dispersion interactions play a significant role. consensus.app

Computational Studies on Sn-C Bond Strengths and Cleavage

The reactivity of Bromo-butyl-diphenyl-stannane is fundamentally linked to the strength of its tin-carbon (Sn-C) bonds. The homolytic cleavage of an Sn-C bond is a key step in many radical reactions, and its energy requirement, the Bond Dissociation Energy (BDE), is a critical parameter. researchgate.net

A benchmark study on calculating Sn-C BDEs in various organotin compounds has identified accurate theoretical methods for this purpose. It was found that the BLYP-D3 density functional, combined with the SDD (Stuttgart/Dresden) basis set, provides excellent agreement with experimental BDE values. researchgate.net This computational protocol can be applied to Bromo-butyl-diphenyl-stannane to predict the relative strengths of the Sn-butyl and Sn-phenyl bonds. Such calculations would reveal which bond is more likely to cleave under thermal or photochemical conditions, providing fundamental insight into the compound's degradation and radical reaction pathways. The accurate determination of these BDEs is crucial for understanding reaction mechanisms like the Stille coupling, where the dissociation of the C-Sn bond can be rate-determining. researchgate.net

| Bond Type | Computational Method | Predicted Relative Strength | Implication for Reactivity |

| Sn-Butyl | DFT (BLYP-D3/SDD) | Generally weaker than Sn-Aryl | More susceptible to homolytic cleavage. |

| Sn-Phenyl | DFT (BLYP-D3/SDD) | Generally stronger than Sn-Alkyl | More stable, less likely to cleave under radical conditions. |

Spectroscopic and Structural Characterization of Bromo Butyl Diphenyl Stannane Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of organotin compounds in solution. Multinuclear NMR experiments provide detailed information about the local environment of the tin atom and the organic substituents attached to it.

The combined analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra allows for the unambiguous assignment of the molecular structure of bromo-butyl-diphenyl-stannane and its analogs.

¹H and ¹³C NMR: These spectra provide standard information on the organic moieties (butyl and phenyl groups). The chemical shifts and integration of proton signals confirm the identity and ratio of the organic substituents. In ¹³C NMR, the signals for the carbon atoms directly bonded to tin are often accompanied by satellite peaks arising from coupling to the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). northwestern.edu

¹¹⁹Sn NMR: Tin possesses three NMR-active isotopes with spin I = 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Due to its higher natural abundance and sensitivity, ¹¹⁹Sn is the most commonly studied nucleus. northwestern.eduhuji.ac.il The chemical shift of ¹¹⁹Sn is highly sensitive to the electronic environment and, most importantly, the coordination number of the tin atom. mdpi.com The chemical shift range for tin is vast, spanning several thousand ppm. northwestern.eduresearchgate.net Generally, an increase in the coordination number at the tin center results in a significant upfield shift (a move to lower frequency/ppm values). mdpi.com For instance, four-coordinate triorganotin halides typically show ¹¹⁹Sn resonances in a different range than their five- or six-coordinate adducts formed in the presence of coordinating solvents or ligands. mdpi.comproquest.com

| Compound Type | Nucleus | Typical Chemical Shift (δ, ppm) | Key Observations |

|---|---|---|---|

| R₃SnX (4-coordinate) | ¹H | ~0.8-1.5 (Alkyl-H), ~7.2-7.8 (Aryl-H) | Well-resolved signals for organic groups. ²J(¹¹⁹Sn-¹H) satellites visible. |

| ¹³C | ~10-40 (Alkyl-C), ~125-140 (Aryl-C) | ¹J(¹¹⁹Sn-¹³C) satellites provide structural information. | |

| ¹¹⁹Sn | +50 to +170 | Sensitive to the nature of the halide (X) and organic groups (R). | |

| R₃SnX·L (5-coordinate) | ¹H | Similar to 4-coordinate, may show shifts upon coordination. | Changes in coupling constants are often observed. |

| ¹³C | Shifts observed for carbons near the tin center. | Changes in coupling constants indicate geometry change. | |

| ¹¹⁹Sn | -40 to -100 | Significant upfield shift compared to the 4-coordinate precursor, confirming coordination. |

Spin-spin coupling constants between tin and the carbon or proton nuclei of the organic ligands provide valuable insight into the geometry of the molecule. The magnitudes of these coupling constants are directly related to the hybridization of the orbitals involved in the bonds.

¹J(¹¹⁹Sn-¹³C): The one-bond coupling constant is influenced by the s-character of the tin-carbon bond. In triorganotin compounds, larger values of ¹J(¹¹⁹Sn-¹³C) are associated with increased s-character in the Sn-C bond, which correlates with wider C-Sn-C bond angles. For a series of R₃SnX compounds, as the electronegativity of X increases, the s-character of the Sn-C bonds increases, leading to larger ¹J(¹¹⁹Sn-¹³C) values.

²J(¹¹⁹Sn-¹H): The two-bond coupling constant, typically measured for the α-protons of the alkyl groups (e.g., Sn-CH₂-), is also a sensitive probe of molecular geometry. An empirical relationship, known as Lockhart's equation, correlates the magnitude of ²J(¹¹⁹Sn-¹H) with the C-Sn-C bond angles. This relationship allows for the estimation of bond angles in solution. nih.gov For example, a calculated Me-Sn-Me bond angle of 166.3° was determined from the ²J(¹¹⁹Sn-¹H) value for a dimethyltin(IV) derivative, which falls within the range expected for a six-coordinate geometry. nih.gov

| Parameter | Trend | Structural Implication |

|---|---|---|

| ¹J(¹¹⁹Sn-¹³C) | Increases | Increased s-character in Sn-C bond; wider C-Sn-C angles; often indicates lower coordination number (e.g., tetrahedral). |

| ¹J(¹¹⁹Sn-¹³C) | Decreases | Decreased s-character in Sn-C bond; narrower C-Sn-C angles; often indicates higher coordination number (e.g., trigonal bipyramidal). |

| ²J(¹¹⁹Sn-¹H) | Magnitude changes are correlated with C-Sn-C angles via empirical relationships. | Allows for estimation of solution-state bond angles and coordination geometry. nih.gov |

NMR spectroscopy is highly effective for studying the dynamic behavior of organotin compounds in solution. The structure observed in the solid state may not persist in solution, especially when coordinating solvents are used. proquest.com

A four-coordinate tetrahedral geometry is common for triorganotin halides in non-coordinating solvents like chloroform (B151607) or benzene. However, in coordinating solvents such as dimethyl sulfoxide (B87167) (DMSO) or pyridine, the solvent molecule can act as a Lewis base, coordinating to the Lewis acidic tin center. This results in the formation of a five-coordinate species, which is readily detected by a significant upfield shift in the ¹¹⁹Sn NMR spectrum and changes in coupling constants. proquest.com Furthermore, variable-temperature NMR studies can reveal information about fluxional processes and conformational equilibria, such as the rotation around Sn-C bonds. In some cases, specific conformations that are dominant in the solid state may be only minor components in solution. worktribe.com

X-ray Crystallography and Solid-State Analysis

While NMR provides invaluable data on solution-state structures, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orgnih.gov

In many triorganotin halides, the tin atom achieves a five-coordinate, distorted trigonal bipyramidal geometry. worktribe.comacs.org This occurs through the formation of a bond from the halogen of a neighboring molecule to the tin atom. In this arrangement, the three organic groups typically occupy the equatorial positions of the trigonal bipyramid, while the bromine atom and the bridging bromine from the adjacent molecule occupy the axial positions. acs.org This structural motif demonstrates the Lewis acidic nature of the tin center.

| Parameter | Typical Value (for 5-coordinate, TBP*) | Significance |

|---|---|---|

| Sn-C (equatorial) Bond Length | ~2.12 - 2.17 Å | Represents the covalent bonds to the organic substituents. |

| Sn-X (axial, intramolecular) Bond Length | ~2.60 - 2.80 Å (for Br) | The primary covalent bond to the halide, often elongated compared to a true tetrahedral structure. |

| Sn···X (axial, intermolecular) Bond Length | ~3.10 - 3.70 Å (for Br) | Longer than the covalent Sn-Br bond but shorter than the sum of van der Waals radii, indicating a significant interaction. |

| C-Sn-C (equatorial) Angle | ~115° - 125° | Approaches the ideal 120° for a trigonal planar arrangement. |

| X(axial)-Sn-X(axial) Angle | ~175° - 180° | Shows the near-linear arrangement of the axial substituents in the trigonal bipyramid. |

*TBP = Trigonal Bipyramidal

The tendency of triorganotin halides to form five-coordinate structures in the solid state is a direct result of supramolecular interactions. The primary interaction is the intermolecular Sn···X bridge, where the tin atom of one molecule acts as a Lewis acid and the halogen atom of a neighboring molecule acts as a Lewis base. worktribe.com

This interaction leads to the self-assembly of individual molecular units into extended structures. acs.org Depending on the steric bulk of the organic substituents and the nature of the halide, these interactions can result in the formation of one-dimensional polymeric chains. nih.gov For instance, crystallographic studies of compounds like [1-(BrPh₂SnCH₂)-triazole]₂ show the formation of discrete dimers through Sn--N linkages, while other analogs form more extended polymeric structures. worktribe.com These supramolecular assemblies are a key feature of the solid-state chemistry of organotin halides and significantly influence their physical properties, such as melting point and solubility.

Future Research Directions and Emerging Trends

Sustainable and Environmentally Benign Synthetic Approaches for Organotin Compounds

The traditional synthesis of organotin compounds, including triorganotin halides, has often relied on stoichiometric Grignard or organoaluminum reagents, which can generate significant chemical waste and require stringent anhydrous conditions. wikipedia.orglupinepublishers.com A major thrust in modern organometallic chemistry is the development of "green" and more sustainable synthetic routes. uu.nl The selective synthesis of mixed organotin halides like bromo-butyl-diphenyl-stannane, likely prepared via Kocheshkov-type redistribution reactions, presents a particular challenge for achieving high selectivity and minimizing waste. wikipedia.org

Future research is focused on overcoming these limitations by exploring several innovative strategies:

Mechanochemistry: This solvent-free approach uses mechanical force (e.g., ball milling) to drive chemical reactions. It has shown promise for accessing novel transformations in organotin chemistry that are not achievable in solution, offering a significant reduction in solvent waste. consensus.app

Ionic Liquids: As alternative reaction media, ionic liquids (ILs) offer benefits such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of precursors. researchgate.netrushim.ru The development of IL-based systems could facilitate easier product separation and potential catalyst recycling.

Catalytic Routes: Designing methods that are catalytic in tin is a primary goal to reduce the environmental burden of tin byproducts. msu.edu This includes the in-situ generation and recycling of organotin reagents, minimizing the need for stoichiometric amounts of these compounds. msu.edu

| Synthetic Approach | Traditional Method | Emerging Sustainable Alternative | Key Advantages of Alternative |

| Reaction Type | Stoichiometric alkylation/arylation followed by redistribution. wikipedia.org | Catalytic C-Sn bond formation, mechanochemical synthesis. consensus.appmsu.edu | Reduced metal waste, lower energy consumption, solvent-free options. |

| Solvents | Large volumes of volatile organic solvents (e.g., ethers, hydrocarbons). lupinepublishers.com | Ionic liquids, supercritical fluids, or solvent-free conditions. researchgate.net | Reduced VOC emissions, enhanced safety, easier product isolation. |

| Atom Economy | Often moderate, with significant salt byproducts. | High, especially in catalytic and multicomponent strategies. cambridgescholars.com | Maximizes incorporation of starting materials into the final product. |

Exploration of Novel Reactivity Patterns and Catalytic Cycles

The reactivity of bromo-butyl-diphenyl-stannane is dictated by the nature of the tin center and the Sn-Br bond. The presence of both electron-donating alkyl (butyl) and electron-withdrawing aryl (phenyl) groups creates a unique electronic and steric environment at the tin atom, influencing its Lewis acidity and the polarity of the tin-bromine (B14679306) bond. usp.br

Future work will likely focus on harnessing these properties to design novel catalytic cycles. Triorganotin halides can function as effective Lewis acid catalysts, activating substrates for subsequent transformations. nih.gov A key area of exploration involves the dissociation of the Sn-Br bond to generate a highly reactive triorganotin cation ([BuPh2Sn]+), an analogue of a carbocation, which can serve as a potent initiator or catalyst. wikipedia.org

A hypothetical catalytic cycle could involve:

Lewis Acid Activation: Bromo-butyl-diphenyl-stannane coordinates to a substrate (e.g., a carbonyl compound), increasing its electrophilicity.

Nucleophilic Attack: A nucleophile attacks the activated substrate.

Product Release & Catalyst Regeneration: The product is released, and the organotin bromide is regenerated, ready to enter another cycle.

This reactivity pattern opens avenues for its use in a variety of organic transformations, moving beyond the traditional role of organotins as precursors for radical reactions. nih.govacs.org

Advanced Computational Studies for Rational Design of Organotin Reagents

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of organometallic compounds. usp.brgatech.edu For a molecule like bromo-butyl-diphenyl-stannane, computational studies are crucial for the rational design of new reagents and catalysts with tailored properties. nih.govopenmedicinalchemistryjournal.com

Advanced computational approaches can provide deep insights into:

Bonding and Reactivity: Energy Decomposition Analysis (EDA) can be used to probe the nature of the Sn-Br bond, quantifying the contributions of electrostatic, orbital, and dispersion forces. usp.br This helps in predicting the bond's lability and the compound's tendency to act as a halide abstractor or Lewis acid.

Structural and Electronic Properties: DFT calculations can accurately predict geometric parameters, vibrational frequencies, and electronic properties. This is foundational for designing related organotin materials with specific dielectric or optical properties. gatech.edu

Reaction Mechanisms: Computational modeling can elucidate transition states and reaction pathways, allowing for the optimization of reaction conditions and the in-silico screening of potential catalysts before their synthesis.

| Computational Target | Methodology | Predicted Property / Insight | Relevance for Rational Design |

| Lewis Acidity | DFT, Fukui Function Analysis | Magnitude of positive charge on Sn, LUMO energy. | Predicts catalytic activity in Lewis acid-mediated reactions. |

| Sn-Br Bond Strength | DFT, Energy Decomposition Analysis (EDA). usp.br | Bond Dissociation Energy (BDE). | Informs on the ease of forming the [BuPh2Sn]+ cation. wikipedia.org |

| Steric Profile | Molecular Mechanics, DFT | Cone angle, accessible surface area. | Predicts substrate scope and potential for asymmetric induction. |

| Catalytic Cycle Energetics | DFT (Transition State Search) | Activation barriers for substrate binding and product release. | Optimizes catalyst efficiency and turnover frequency. |

Integration of Organotin Chemistry with Supramolecular Assembly

Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions. Organotin halides are excellent candidates for building blocks in supramolecular assemblies due to their ability to engage in halogen bonding (XB). nih.govnih.gov The bromine atom in bromo-butyl-diphenyl-stannane possesses an electrophilic region known as a σ-hole, allowing it to act as a halogen bond donor to a nucleophilic species. frontiersin.org

The unique stereochemistry of bromo-butyl-diphenyl-stannane, with its combination of a flexible alkyl chain and two bulky, rigid phenyl groups, offers precise control over the directionality of these interactions. This allows for the rational design of complex architectures. acs.org Future research will explore the self-assembly of this compound with various halogen bond acceptors to create novel materials.

Potential supramolecular interactions and resulting structures include:

Halogen Bonding: The primary interaction, where the Sn-Br bond directs assembly with Lewis bases (e.g., pyridines, carboxylates). nih.govmdpi.com

π-π Stacking: Interactions between the phenyl rings can further stabilize the assembly, leading to extended networks.

van der Waals Forces: The butyl group can engage in weaker, less directional interactions that influence crystal packing.

By carefully selecting co-formers, it may be possible to construct 1D chains, 2D sheets, or even 3D porous frameworks with potential applications in gas storage, separation, or sensing. nih.gov

Application of Bromo-butyl-diphenyl-stannane in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms from the starting materials. cambridgescholars.com These reactions are highly valued in medicinal and materials chemistry for their efficiency and atom economy.

The role of bromo-butyl-diphenyl-stannane as a potential Lewis acid catalyst makes it an attractive candidate for promoting MCRs. Many MCRs, such as the Passerini and Ugi reactions, are initiated by the activation of a carbonyl component. By coordinating to the carbonyl oxygen, the organotin compound can enhance its electrophilicity, thereby accelerating the rate-limiting step of the reaction.

The future in this area involves screening bromo-butyl-diphenyl-stannane as a catalyst in a variety of known MCRs and developing novel MCRs that leverage its specific steric and electronic properties. The presence of chiral centers or ligands could even open the door to asymmetric MCR catalysis, a highly sought-after goal in organic synthesis. nih.gov The development of such catalytic systems would represent a significant step forward in creating complex molecular architectures in a sustainable and efficient manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。